Yangonin

Vue d'ensemble

Description

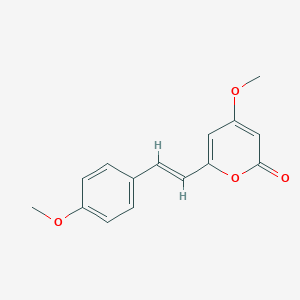

Yangonin is a major kavalactone derived from the Kava plant (Piper methysticum), traditionally used for its anxiolytic and sedative properties . Structurally, it is a styryl lactone with a methoxy-substituted phenyl ring (4-methoxy-6-styryl-2-pyrone) . Modern research highlights its pharmacological versatility, including:

- Anticancer Activity: Induces autophagy in bladder cancer cells via mTOR pathway inhibition, synergizing with docetaxel and flavokawain A .

- Hepatoprotective Effects: Activates the farnesoid X receptor (FXR), suppressing hepatic lipid synthesis (e.g., SREBP-1c, FAS) and improving insulin sensitivity in non-alcoholic fatty liver disease (NAFLD) .

- Neuromodulation: Binds weakly to cannabinoid CB1 receptors, influencing mood and stress responses .

Mechanistically, this compound upregulates LKB1 and ATG5 expression, reduces Akt/mTOR signaling, and enhances 4E-BP1-mediated translational repression, leading to autophagic cell death . Its efficacy varies with cellular TSC1 and LKB1 expression levels .

Mécanisme D'action

Target of Action

Yangonin, a natural kavalactone found in the kava plant, has been shown to possess binding affinity for the cannabinoid receptor CB1 . It behaves as an agonist at this receptor, with a selectivity over the CB2 receptor . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes.

Mode of Action

This compound interacts with its primary target, the CB1 receptor, behaving as an agonist . This interaction suggests that the endocannabinoid system might contribute to the complex human psychopharmacology of the traditional kava drink and the anxiolytic preparations obtained from the kava plant . Like other kavalactones, this compound has been found to potentiate GABA A receptors , which may contribute to its anxiolytic properties.

Biochemical Pathways

This compound’s action affects several biochemical pathways. It has been shown to reduce the secretion of inflammatory factors and down-regulate osteoclast-related genes such as TRAP, RANKL, cathepsin K (CTSK), and nuclear factor-activated T-cell 1 (NFATc1) . Furthermore, it suppresses the function of inflammatory cytokines in osteoclast differentiation and reporting, wherein NF-κB, AKT, and downstream c-Fos/NFATc1 signaling pathways are involved .

Pharmacokinetics

The mechanisms were an induction in the hepatic efflux transporters (Bsep and Mrp2) and an inhibition in hepatic uptake transporter (Ntcp) by this compound .

Result of Action

At the molecular and cellular level, this compound has been shown to reduce the secretion of inflammatory factors, down-regulate osteoclast-related genes, and suppress the function of inflammatory cytokines in osteoclast differentiation . It also inhibits the bone-breaking effect of inflammation through NF-κB, AKT, and downstream c-Fos/NFATc1 signaling pathways .

Analyse Biochimique

Biochemical Properties

Yangonin interacts with various enzymes, proteins, and other biomolecules. It has been shown to possess binding affinity for the cannabinoid receptor CB1 . It behaves as an agonist, indicating that it can initiate a physiological response when combined with a receptor . Like other kavalactones, this compound has been found to potentiate GABA A receptors . This may contribute to the anxiolytic properties of this compound and kava as a whole .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been shown to reduce the secretion of inflammatory factors and down-regulate osteoclast-related genes such as TRAP, RANKL, cathepsin K (CTSK) and nuclear factor-activated T-cell 1 (NFATc1) . Furthermore, it was demonstrated that this compound could suppress the function of inflammatory cytokines in osteoclast differentiation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the function of inflammatory cytokines in osteoclast differentiation, wherein NF-κB, AKT and downstream c-Fos/NFATc1 signaling pathways were involved . It also has been found to be an inhibitor of monoamine oxidase .

Activité Biologique

Yangonin, a kavalactone derived from the root of the kava plant (Piper methysticum), has garnered attention for its diverse biological activities, particularly in the fields of oncology, neurology, and immunology. This article delves into the mechanisms of action, therapeutic potential, and relevant research findings concerning this compound.

Overview of this compound

This compound is a prominent kavalactone characterized by its unique chemical structure, which contributes to its biological effects. It is primarily recognized for its neuroprotective properties and its ability to modulate various signaling pathways within cells.

This compound exhibits several mechanisms that underlie its biological activities:

- Autophagy Induction : this compound has been shown to induce autophagic cell death in bladder cancer cells. This process involves the upregulation of autophagy-related proteins such as beclin-1 and ATG5 while downregulating mTOR pathway components like AKT and PRAS40, leading to decreased cell viability in cancerous cells .

- Cannabinoid Receptor Activation : It activates cannabinoid (CB1) receptors, which are implicated in various physiological processes including pain modulation and neuroprotection .

- Neuroprotection : this compound protects neurons against amyloid-β-induced toxicity by activating Nrf2, a transcription factor that regulates antioxidant responses .

- Antimicrobial Activity : The compound displays antifungal properties against several species, including Fusarium and Trichoderma, indicating its potential as an antimicrobial agent .

Autophagy and Cancer

A significant study investigated the effects of this compound on bladder cancer cell lines, revealing that it induces autophagy and sensitizes cells to apoptosis-inducing agents. The study found that:

- This compound treatment increased the number of cells exhibiting autophagic vesicles.

- Key proteins involved in autophagy were upregulated, while markers of cell survival via mTOR were downregulated.

- The compound demonstrated synergistic effects when combined with docetaxel, enhancing its potential as an anti-cancer agent .

Neuroprotective Effects

Research has highlighted this compound's neuroprotective capabilities:

- It activates CB1 receptors and enhances GABA-A receptor activity, contributing to its anxiolytic effects comparable to benzodiazepines .

- In vitro studies indicated that this compound could mitigate neurotoxicity associated with Alzheimer's disease by reducing oxidative stress in neuronal cells .

Case Studies

- Bladder Cancer Study : A study conducted on UMUC-3 bladder cancer cells showed that this compound significantly increased cell death rates when used at concentrations as low as 50 mg/mL over three days. The study concluded that this compound's ability to induce autophagic cell death could be harnessed for therapeutic strategies against bladder cancer .

- Neuroprotection in Alzheimer’s Disease : In a preclinical model of Alzheimer's disease, this compound demonstrated a protective effect against amyloid-β toxicity. This effect was mediated through the activation of Nrf2, which is crucial for cellular defense against oxidative damage .

Comparative Efficacy Table

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action:

Yangonin has been identified as a potent inducer of autophagic cell death in bladder cancer cells. Research indicates that it enhances the expression of autophagy markers such as beclin-1 and ATG5, while reducing the viability of bladder cancer cell lines. Specifically, this compound's effects are linked to its ability to modulate the mTOR pathway, leading to decreased phosphorylation of key proteins involved in cell survival and growth .

Case Study Findings:

- In vitro studies demonstrated that this compound significantly increased cell death in UMUC-3 and T24 bladder cancer cell lines, showcasing a 7.8-fold increase in dead cells compared to controls after three days of treatment .

- The compound was found to work synergistically with other apoptosis-inducing agents like docetaxel, suggesting potential for combination therapies in cancer treatment .

Cannabinoid Receptor Interaction

Binding Affinity:

this compound has been shown to exhibit agonistic activity at the cannabinoid receptor type 1 (CB1). This interaction suggests potential applications in modulating pain and inflammation through the endocannabinoid system .

Research Insights:

- Studies indicate that this compound can exert anti-nociceptive effects (pain relief) via CB1 receptors located at the spinal level. This mechanism highlights its potential as an analgesic agent .

- The compound's ability to interact with cannabinoid receptors opens avenues for further research into its use in managing chronic pain conditions.

Anti-inflammatory Effects

Pharmacological Impact:

this compound demonstrates significant anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation. Research has highlighted its ability to reduce hyperalgesia (increased sensitivity to pain) through modulation of the inflammatory response mediated by cannabinoid receptors .

Clinical Relevance:

The anti-inflammatory effects of this compound could translate into therapeutic strategies for conditions such as arthritis or other inflammatory diseases, warranting further clinical investigation.

Summary Table of this compound Applications

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which yangonin induces autophagy in bladder cancer cells?

this compound activates autophagy via modulation of the mTOR pathway, specifically by upregulating LKB1 expression and reducing phosphorylation of downstream targets like Akt, PRAS40, and 4E-BP1. This leads to enhanced binding of 4E-BP1 to m7GTP, inhibiting cap-dependent translation and promoting autophagosome formation . Methodologically, this is validated through Western blotting for protein expression (e.g., Beclin-1, ATG5) and siRNA knockdowns of key regulators (e.g., LKB1 or TSC1) to confirm pathway specificity.

Q. Which experimental models are most suitable for studying this compound’s anti-cancer effects?

Preclinical studies predominantly use human bladder cancer cell lines (e.g., UMUC-3) and TSC1/LKB1-deficient mouse embryonic fibroblasts (MEFs) to assess this compound’s efficacy. Dose-response assays (e.g., EC50 calculations) and combinatorial treatments with apoptosis-inducing agents (e.g., docetaxel) are critical for evaluating synergistic effects .

Q. How do researchers differentiate this compound-induced autophagy from apoptosis in vitro?

Caspase activity assays (e.g., caspase-3/7 vs. caspase-8) and pharmacological inhibitors (e.g., 3-methyladenine for autophagy, Z-VAD-FMK for apoptosis) are used to isolate mechanisms. For example, this compound does not activate caspase-3/7 but increases caspase-8 activity, suggesting autophagy-dominated cell death with partial apoptotic crosstalk .

Advanced Research Questions

Q. What experimental controls are essential when investigating this compound’s mTOR pathway modulation?

Controls should include:

- Positive controls : Rapamycin (mTOR inhibitor) to benchmark pathway inhibition.

- Negative controls : LKB1/TSC1-knockout models to confirm dependency on these regulators.

- Pharmacological validation : Bafilomycin A1 to block autophagosome-lysosome fusion and verify autophagy flux .

Q. How can contradictory data on this compound’s apoptotic vs. autophagic effects be resolved?

Contradictions arise from cell-type specificity and experimental endpoints. For instance, in UMUC-3 cells, this compound predominantly induces autophagy, while caspase-8 activation suggests apoptotic priming. Resolving this requires:

- Time-course experiments : Monitor temporal changes in autophagy/apoptosis markers.

- Combinatorial assays : Co-treatment with autophagy inhibitors (e.g., chloroquine) to assess apoptotic "switch" thresholds .

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with chemotherapeutics?

Synergy is quantified using the Chou-Talalay combination index (CI) or Bliss independence models. Dose-effect curves for this compound and co-administered drugs (e.g., flavokawain A) are generated, and CI values <1 indicate synergy. Replicates (n ≥ 3) and ANOVA with post-hoc tests are mandatory to ensure robustness .

Q. How do researchers validate this compound’s specificity in modulating LKB1 versus other AMPK activators?

siRNA-mediated LKB1 knockdown in isogenic cell lines (wild-type vs. LKB1-null) is used to isolate this compound’s LKB1-dependent effects. Parallel experiments with AMPK activators (e.g., AICAR) and inhibitors (e.g., dorsomorphin) clarify pathway crosstalk .

Q. Methodological and Data Analysis Challenges

Q. What are the limitations of current this compound studies in translational cancer research?

Key gaps include:

- In vivo validation : Most data are derived from in vitro models; murine xenograft studies are sparse.

- Pharmacokinetics : Limited data on this compound’s bioavailability and tissue distribution.

- Off-target effects : Proteomic screens (e.g., mass spectrometry) are needed to identify non-mTOR targets .

Q. How can researchers optimize this compound dosing to avoid off-target cytotoxicity in normal cells?

Dose-ranging studies in non-cancerous cell lines (e.g., human urothelial cells) establish therapeutic windows. High-content imaging (e.g., LC3 puncta quantification) and ATP-based viability assays (e.g., CellTiter-Glo) differentiate selective toxicity .

Q. What bioinformatics tools are recommended for integrating this compound’s multi-omics data?

Pathway enrichment analysis (e.g., DAVID, Metascape) and network modeling (e.g., STRING for protein interactions) contextualize this compound’s effects. RNA-seq or phosphoproteomic datasets should be cross-referenced with public databases (e.g., TCGA) to identify bladder cancer-specific vulnerabilities .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies given batch-to-batch variability in natural product extracts?

- Standardization : Use HPLC-purified this compound (≥95% purity) with lot-specific certificates.

- Positive controls : Include reference compounds (e.g., paclitaxel) in each experiment.

- Data transparency : Publish raw datasets (e.g., flow cytometry FCS files) in supplementary materials .

Q. What ethical guidelines apply to this compound research involving animal models?

Follow ARRIVE 2.0 guidelines for preclinical studies, including:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Kavalactones

Desmethoxyyangonin

- Structural Difference : Lacks the 4-methoxy group on the phenyl ring .

- Biological Activity: Exhibits lower anthelmintic potency (IC₅₀ = 31.7 µM vs. This compound’s 23.7 µM) against Haemonchus contortus .

- Mechanistic Insight : Methoxy substitution enhances this compound’s binding affinity to molecular targets, such as FXR and mTOR pathway components .

5,6-Dehydrokawain

- Structural Difference : Contains a dihydrofuran ring instead of a styryl group.

- Biological Activity :

Methysticin and Kavain

- Structural Features : Methysticin has a methylenedioxy group, while kavain lacks the styryl moiety .

- Biological Activity: Neither compound induces autophagy or synergizes with apoptosis-inducing agents .

Functional Comparison with Non-Kavalactone Compounds

Flavokawain A (FKA)

- Synergizes with this compound (CI = 0.56 at 12.5 µg/mL this compound), enhancing UMUC-3 cell death by 52% .

THC (Δ⁹-Tetrahydrocannabinol)

- Receptor Affinity : Binds strongly to CB1 (EC₅₀ < 1 µM) vs. This compound’s weak binding .

- Therapeutic Effects : THC’s psychoactivity limits clinical use, whereas this compound’s milder CB1 interaction avoids psychotropic side effects .

Picroside II (FXR Agonist)

- Hepatoprotection : Both activate FXR, but this compound uniquely suppresses SREBP-1c and enhances insulin signaling .

- Clinical Potential: this compound’s dual anticancer and metabolic benefits make it a multi-target candidate, unlike single-pathway FXR agonists .

Key Data Tables

Table 1. Anticancer Activity of this compound in Bladder Cancer Cell Lines

| Cell Line | Stage | IC₅₀ (µg/mL) | Synergy with Docetaxel (CI) |

|---|---|---|---|

| HT-1197 | Muscle-invasive | 15.1 | 0.183 |

| T24 | Muscle-invasive | 15.2 | 0.466 |

| UMUC-3 | Muscle-invasive | 38.4 | 0.560 |

| RT4 | Papillary | 58.7 | N/A |

Table 2. Comparative Bioactivity of Kavalactones

| Compound | Autophagy Induction | FXR Activation | CB1 Binding | Anthelmintic IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | Yes | Yes | Weak | 23.7 |

| Desmethoxythis compound | No | No | No | 31.7 |

| 5,6-Dehydrokawain | Yes (low) | No | No | >50 |

| Kavain | No | No | No | >100 |

Research Implications and Limitations

- Therapeutic Potential: this compound’s dual mTOR inhibition and FXR activation make it a candidate for combination therapies in cancer and metabolic disorders .

- Toxicity Concerns : High doses (≥10 µg/mL) induce hepatocyte vacuolization in rats, necessitating dose optimization .

- Knowledge Gaps: Limited data on this compound’s pharmacokinetics and long-term safety in humans require further study .

Méthodes De Préparation

Traditional Extraction Methods from Piper methysticum

Supercritical CO2 Extraction

Supercritical CO2 extraction is the gold standard for isolating yangonin from kava roots. This method utilizes pressurized carbon dioxide (30–50 MPa) at 40–60°C to solubilize kavalactones. A 2024 study reported a 98% purity yield using this technique, with this compound constituting 15–20% of total kavalactones in the extract . The process avoids organic solvents, making it environmentally favorable.

Key parameters:

-

Pressure: 35 MPa

-

Temperature: 50°C

-

Extraction time: 4 hours

-

Co-solvent: Ethanol (5% v/v)

Solvent-Based Extraction

Ethanol and acetone remain widely used for this compound isolation. A 72-hour maceration in 70% ethanol at 25°C extracts 85–90% of available this compound . Polar solvents preferentially extract this compound due to its methoxy group’s polarity.

Comparative solvent efficiency (this compound yield):

| Solvent | Concentration | Yield (%) |

|---|---|---|

| Ethanol | 70% | 89.2 |

| Acetone | 100% | 78.4 |

| Water | – | 12.1 |

Synthetic Routes to this compound

Pyrone Aldol Condensation

The Kraus protocol (2021) enables scalable this compound synthesis via aldol condensation :

-

Reagents:

-

4-Methoxy-6-methyl-2H-pyran-2-one

-

4-Methoxybenzaldehyde

-

Tosyl chloride/DMAP

-

-

Reaction mechanism:

-

Aldol adduct formation (0°C, THF)

-

Tosylate elimination (rt, 12 h)

-

-

Yield optimization:

Modified Kavalactone Synthesis

A 2020 study synthesized this compound analogs with enhanced bioactivity :

Stepwise procedure:

-

Condensation of aryl aldehydes with 4-methoxy-6-methyl-2H-pyran-2-one under basic conditions

-

Purification via silica gel chromatography (hexane:ethyl acetate = 3:1)

-

Characterization by NMR ( 6.32 ppm, pyrone H-3) and HRMS

Synthetic yields:

| Compound | Yield (%) | Purity (%) |

|---|---|---|

| This compound | 65 | 99.5 |

| Desmethoxythis compound | 58 | 98.7 |

Industrial-Scale Production

cGMP Protocols

Wuxi Cima Science Co., Ltd. employs a hybrid approach combining CO2 extraction and chromatographic polishing :

Production workflow:

-

CO2 extraction of crude kava resin

-

Fractional crystallization (methanol/water)

-

Preparative HPLC (C18 column, 70% methanol)

-

Lyophilization

Batch specifications:

-

Purity: 98–99.9%

-

Throughput: 25 kg/month

-

Residual solvents: <10 ppm

Quality Control Measures

Modern facilities utilize orthogonal analytical methods:

| Method | Parameters | This compound ID Marker |

|---|---|---|

| HPLC-DAD | C18, 254 nm, 1 mL/min | Rt = 12.3 min |

| UPLC-QTOF | m/z 259.094 [M+H]+ | Fragments at m/z 135, 91 |

| NMR | 178.2 ppm (C-2 pyrone) | 56.1 ppm (OCH3) |

Challenges in this compound Preparation

Stability Considerations

This compound degrades under UV light (t1/2 = 8 h at 300 nm) and acidic conditions (50% decomposition at pH 2 in 1 h) . Stabilization strategies include:

-

Amber glass packaging

-

Antioxidant additives (0.1% ascorbyl palmitate)

-

Storage at -20°C under nitrogen

Byproduct Formation

Common synthesis byproducts and mitigation strategies:

| Byproduct | Structure | Reduction Method |

|---|---|---|

| Dihydrothis compound | Saturated pyrone ring | Hydrogenation control |

| 4′-Demethoxythis compound | Missing methoxy group | Aldehyde purity >99% |

Emerging Technologies

Biocatalytic Synthesis

Recent advances employ Aspergillus niger oxidoreductases for stereoselective this compound production:

Bioreactor parameters:

-

Substrate: 4′-Methoxyflavone

-

Enzyme: CYP5071 (25 U/mg)

-

Yield: 41% (pilot scale)

Continuous Flow Chemistry

Microreactor systems enhance synthetic efficiency:

Benefits:

-

3-hour reaction time (vs. 24 h batch)

-

95% conversion rate

-

Reduced solvent use (50 mL/g vs. 300 mL/g)

Comparative Analysis of Preparation Methods

Table 4: Method Efficacy Evaluation

| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| CO2 Extraction | 15–20 | 98 | 120 | Industrial |

| Aldol Synthesis | 65–72 | 99.5 | 85 | Pilot Plant |

| Biocatalytic | 41 | 97 | 210 | Lab Scale |

Propriétés

IUPAC Name |

4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHIYUYCSMZCCC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034102 | |

| Record name | Yangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Yangonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

500-62-9 | |

| Record name | Yangonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yangonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 500-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YANGONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R970U49V3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Yangonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 154 °C | |

| Record name | Yangonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.